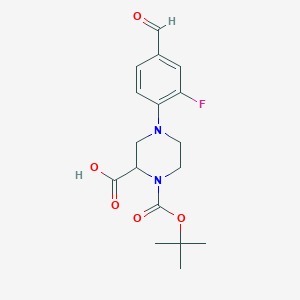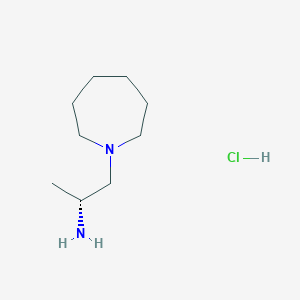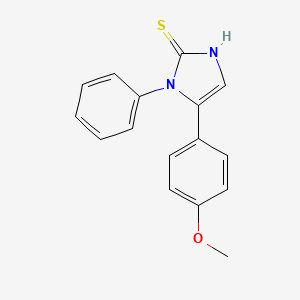
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione
Übersicht
Beschreibung
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione, also known as MPTI, is a small molecule that has been studied for its potential applications in various fields of science. MPTI has a unique chemical structure that makes it an interesting compound to study.
Wissenschaftliche Forschungsanwendungen
- Application : The compound is used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
- Application : The compound is used in the synthesis of a new compound with a pyrazole moiety .
- Method : The synthesis was performed by reaction of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate. The reaction was carried out in acetic acid at 115 °C for 1 h .
- Results : The reaction led to the formation of a single product in good yield. The structure of the compound was confirmed by 1H and 13C-NMR, IR, MS and elemental analysis .
Pharmacological Research
Organic Synthesis
- Application : The compound is used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. Chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
- Application : The compound is used in the synthesis of a new compound with a pyrazole moiety .
- Method : The synthesis was performed by reaction of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate. The reaction was carried out in acetic acid at 115 °C for 1 h .
- Results : The reaction led to the formation of a single product in good yield. The structure of the compound was confirmed by 1H and 13C-NMR, IR, MS and elemental analysis .
Bioactive Lipids Research
Heterocyclic Chalcone Synthesis
- Application : The compound is used in the study of substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
- Method : In silico docking studies and molecular dynamics simulations were used. The inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer .
- Results : Substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives. In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .
- Application : The compound is used in the synthesis of a new compound with a pyrazole moiety .
- Method : The synthesis was performed by reaction of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate. The reaction was carried out in acetic acid at 115 °C for 1 h .
- Results : The reaction led to the formation of a single product in good yield. The structure of the compound was confirmed by 1H and 13C-NMR, IR, MS and elemental analysis .
Bioactive Lipids Research
Heterocyclic Chalcone Synthesis
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-17-16(20)18(15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWPIVQIEPAUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-phenyl-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(4-Bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416058.png)
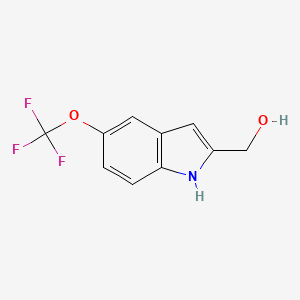
![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)
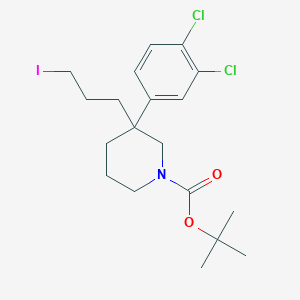
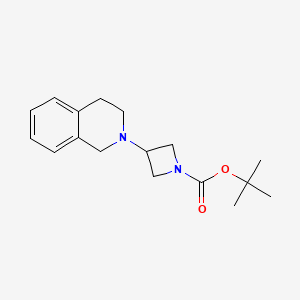
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-[4-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416073.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)
![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)
